molecular formula C12H10N2S B14880092 6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14880092
M. Wt: 214.29 g/mol
InChI Key: ZRIOYPHAUQZJMW-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2S/c1-9-2-3-12-13-11(7-14(12)6-9)10-4-5-15-8-10/h2-8H,1H3

InChI Key

ZRIOYPHAUQZJMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CSC=C3

Origin of Product

United States

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